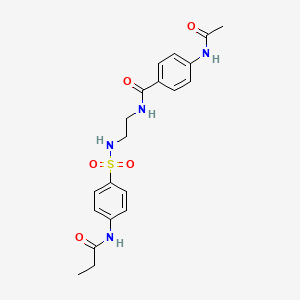

4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide

Description

Properties

IUPAC Name |

4-acetamido-N-[2-[[4-(propanoylamino)phenyl]sulfonylamino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O5S/c1-3-19(26)24-17-8-10-18(11-9-17)30(28,29)22-13-12-21-20(27)15-4-6-16(7-5-15)23-14(2)25/h4-11,22H,3,12-13H2,1-2H3,(H,21,27)(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQXSUNZMMQCNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzamide core, followed by the introduction of the acetamido and propionamido groups through amide bond formation reactions. The phenylsulfonamido group is then introduced via sulfonation reactions. Each step requires specific reagents and conditions, such as the use of acetic anhydride for acetylation and propionyl chloride for propionylation, under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under various conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Table 1: Key Structural and Physical Properties

*Calculated based on molecular formula (C₂₀H₂₄N₄O₅S).

Key Observations :

- The target compound’s sulfonamide linker distinguishes it from analogs like N-Acetylprocainamide (amine linker) and TG7-205 (indole substituent).

- Molecular weight : The target is heavier (~432.5 g/mol) than most analogs, likely due to the sulfonamide and propionamido groups.

- Synthesis yields : Rip-B (80% yield) demonstrates efficient synthesis compared to Rip-D (34% yield), highlighting the impact of substituent reactivity .

Pharmacological and Biotransformation Insights

- N-Acetylprocainamide: A metabolite of procainamide with antiarrhythmic properties but reduced cardiotoxicity. Its diethylaminoethyl group enhances solubility and bioavailability .

- Sulfonamide-Containing Analogs: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), suggesting the target compound may share similar mechanisms .

- Biotransformation : Compounds like 4-Acetamido-N-(2-hydroxymethyl-6-methylphenyl)benzamide undergo hydroxylation, indicating metabolic pathways that may apply to the target compound .

NMR and Spectral Data

Table 2: Representative NMR Shifts (1H, ppm)

| Compound | Key Peaks | Reference |

|---|---|---|

| Rip-B | δ 7.8 (benzamide NH), δ 3.8 (OCH₃) | [1] |

| TG7-227 | δ 7.5 (aromatic H), δ 2.9 (N-CH₂) | [2] |

| N-Acetylprocainamide | δ 2.3 (COCH₃), δ 3.2 (N-CH₂-CH₂) | [10] |

The target compound’s NMR would likely show:

- δ 7.5–8.0 (aromatic protons), δ 2.1–2.5 (acetamido and propionamido CH₃), δ 3.5–4.0 (sulfonamide NH and CH₂).

Biological Activity

4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an acetamido group and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 396.48 g/mol. The structural uniqueness contributes to its interaction with various biological targets.

The biological activity of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal enzymatic functions.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammatory responses by modulating cytokine production.

- Antitumor Activity : Some research indicates potential efficacy against certain cancer cell lines, possibly through apoptosis induction.

Biological Activity Data

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced activity of target enzymes | |

| Anti-inflammatory | Decreased cytokine levels in vitro | |

| Antitumor | Induced apoptosis in cancer cell lines |

Case Studies and Research Findings

-

Antitumor Activity :

- A study evaluated the effects of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide on human prostate cancer cells (PC-3). The compound demonstrated significant cytotoxicity, with IC50 values indicating potent antitumor effects at low micromolar concentrations. The mechanism was linked to the induction of apoptosis through modulation of the apoptotic pathway involving caspases .

-

Anti-inflammatory Properties :

- In a model of inflammation, the compound was shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .

- Enzyme Interaction Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.